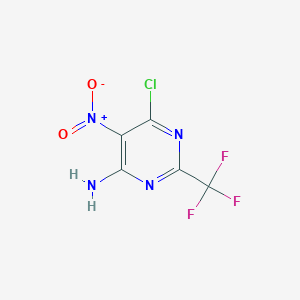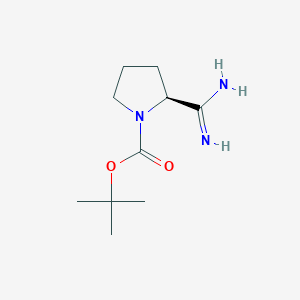
(5-Phenylthiophen-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (5-Phenylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (5-Phenylthiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds . It can also participate in other reactions like oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
(5-Phenylthiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of sensors and probes for detecting biological molecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (5-Phenylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
These steps highlight the compound’s role in facilitating the formation of biaryl structures, which are crucial in various chemical syntheses.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the thiophene ring, making it less versatile in certain reactions.
Thiophen-3-ylboronic Acid: Lacks the phenyl group, which can affect its reactivity and applications.
(5-Phenylthiophen-2-yl)boronic Acid: Similar structure but with the boronic acid group at a different position, which can influence its reactivity and the types of products formed.
Uniqueness: (5-Phenylthiophen-3-yl)boronic acid’s unique structure, combining a phenyl group and a thiophene ring, provides distinct electronic properties and reactivity patterns, making it particularly valuable in the synthesis of complex organic molecules .
Propiedades
Número CAS |
362612-67-7 |
|---|---|
Fórmula molecular |
C10H9BO2S |
Peso molecular |
204.06 g/mol |
Nombre IUPAC |
(5-phenylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7,12-13H |
Clave InChI |
LPTKSDBRJQKBIU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CSC(=C1)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


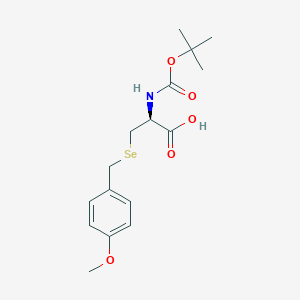
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
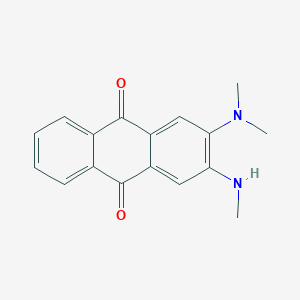
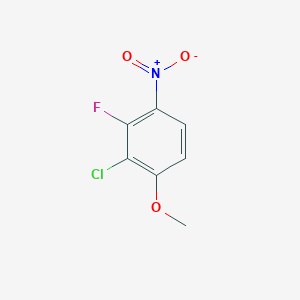
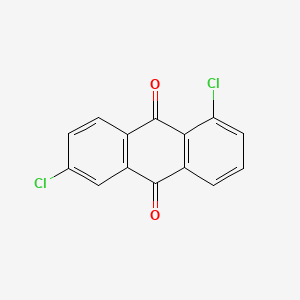
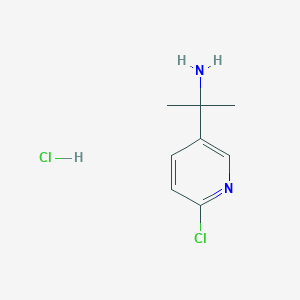
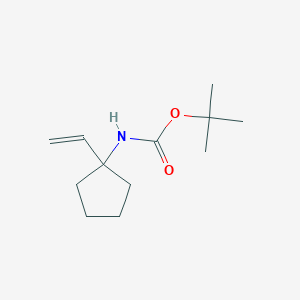
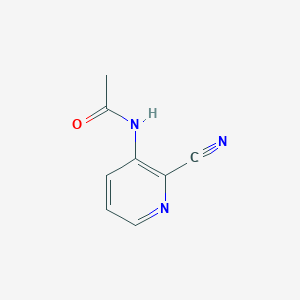
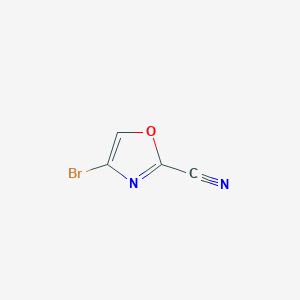
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
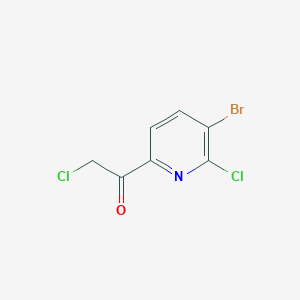
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
